2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Lipophilicity Drug-likeness Permeability

This 1,3-disubstituted imidazolidine-2,4,5-trione (IZT) bears a para-ethylbenzyl at N3 and a free acetic acid at N1. The trione core and para-ethyl lipophilicity differentiate it from hydantoin or thiazolidinedione acetic acids. Select this compound for SAR studies on aldose reductase (AR/ALR selectivity), pyruvate carboxylase (permeability-potency tradeoff vs. ester prodrugs), or soluble epoxide hydrolase, where the carboxylic acid ensures unambiguous biochemical assay data.

Molecular Formula C14H14N2O5
Molecular Weight 290.275
CAS No. 320423-02-7
Cat. No. B2816643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
CAS320423-02-7
Molecular FormulaC14H14N2O5
Molecular Weight290.275
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)O
InChIInChI=1S/C14H14N2O5/c1-2-9-3-5-10(6-4-9)7-15-12(19)13(20)16(14(15)21)8-11(17)18/h3-6H,2,7-8H2,1H3,(H,17,18)
InChIKeyXWZZZDQDSMCNJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid (CAS 320423-02-7): Scaffold Identity and Procurement Context


2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid (CAS 320423-02-7) is a 1,3-disubstituted imidazolidine-2,4,5-trione (IZT) derivative bearing a para-ethylbenzyl substituent at N3 and an acetic acid moiety at N1. The imidazolidine-2,4,5-trione core distinguishes it from the more common hydration (imidazolidine-2,4-dione) scaffold, introducing an additional carbonyl that alters hydrogen-bonding capacity, electrophilic character, and metabolic stability relative to hydantoin-based analogs. This compound belongs to the 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acid class, which has been investigated as inhibitors of aldose reductase (AR) [1], pyruvate carboxylase (PC) [2], and soluble epoxide hydrolase (sEH) [3]. The para-ethyl substitution on the benzyl ring provides a distinct lipophilicity and steric profile compared to unsubstituted, halo-substituted, or nitro-substituted benzyl analogs within the same chemotype.

Why 2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid Cannot Be Replaced by a Generic Building Block or Random IZT Analog


Within the imidazolidine-2,4,5-trione chemotype, both the N3 arylalkyl substituent and the N1 acetic acid moiety independently govern target potency, isoform selectivity, and passive permeability [1]. Published SAR on 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids for aldose reductase inhibition demonstrates that even minor para-substituent changes (H vs. Cl vs. NO₂ vs. CH₃) produce substantial shifts in AR IC₅₀ and selectivity over aldehyde reductase (ALR) [2]. Similarly, in the pyruvate carboxylase inhibitor series, the free carboxylic acid at N1 confers a different inhibition profile and membrane permeability compared to the corresponding alkyl esters (IC₅₀ 3–12 µM for ester series 6i–6r) [3]. The 4-ethylbenzyl group introduces a predicted logP shift of approximately +0.5 to +0.8 relative to the unsubstituted benzyl analog , which can alter protein binding, cellular partitioning, and off-target promiscuity. Consequently, substituting a differently substituted benzyl IZT or a structurally adjacent chemotype (e.g., hydantoin-acetic acid, thiazolidinedione-acetic acid) cannot be assumed to recapitulate the biological profile of this specific compound without confirmatory head-to-head data.

Quantitative Differentiation Evidence for 2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid vs. Closest Analogs


Lipophilicity Shift vs. Unsubstituted Benzyl Analog: Predicted LogP and Permeability Implications for 4-Ethylbenzyl IZT

The para-ethyl substituent on the N3-benzyl group of 2-[3-(4-ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid increases predicted lipophilicity relative to the unsubstituted benzyl analog (2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid, CAS 128043-86-7). The ACD/Labs Percepta-predicted LogP for the 4-ethylbenzyl derivative is –0.06, compared to approximately –0.6 to –0.8 for the unsubstituted benzyl analog . This ΔLogP of roughly +0.5 to +0.7 units translates to a predicted ~3- to 5-fold higher octanol-water partition coefficient, which may enhance passive membrane permeability while retaining aqueous solubility sufficient for biochemical assay conditions. This moderate lipophilicity places the compound in a favorable range for cell-based assays (Rule of 5 compliant, 0 violations) .

Lipophilicity Drug-likeness Permeability SAR

Aldose Reductase Inhibition Potential: Class-Level SAR for 3-(Arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic Acids

The 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acid scaffold has been established as a privileged chemotype for potent and selective aldose reductase (AR) inhibition [1]. In the foundational SAR study of this series, para-substitution on the N3-benzyl group was shown to modulate both AR inhibitory potency and selectivity over the closely related aldehyde reductase (ALR). While the specific 4-ethylbenzyl derivative was not explicitly reported in that study, the class-level SAR indicates that electron-donating para-substituents (e.g., CH₃, OCH₃) generally maintain or improve AR/ALR selectivity relative to the unsubstituted benzyl analog. The 3-(3-nitrobenzyl) analog was selected as a clinical development candidate based on its balanced potency-selectivity profile [1]. The 4-ethylbenzyl substituent, being electron-donating and moderately lipophilic, is predicted to position the target compound favorably within this SAR landscape, although direct comparative IC₅₀ data against AR and ALR are not publicly available for this specific derivative.

Aldose reductase Diabetic complications Enzyme inhibition Selectivity

Pyruvate Carboxylase Inhibitor Class Potency Range: Context for IZT-Acetic Acid vs. IZT-Ester Series

Schneider et al. (2024) identified 1,3-disubstituted imidazolidine-2,4,5-triones as potent pyruvate carboxylase (PC) inhibitors through in silico screening [1]. The most potent sub-series comprised alkyl 2-(2,4,5-trioxo-3-substituted imidazolidin-1-yl)acetates (compounds 6i–6r) with IC₅₀ values ranging from 3 to 12 µM. These ester derivatives demonstrated high passive permeability across an artificial membrane. The target compound—bearing a free carboxylic acid rather than an alkyl ester at N1—is expected to exhibit lower passive permeability but potentially improved aqueous solubility and distinct pH-dependent ionization behavior. The IZT class was shown to be mixed-type inhibitors with respect to pyruvate and noncompetitive with respect to ATP, and importantly, selective for PC over human carbonic anhydrase II, matrix metalloprotease-12, and the related biotin-dependent enzyme guanidine carboxylase [1]. The selectivity profile is a class property, but the potency-permeability tradeoff between acid and ester forms is a compound-specific differentiation point.

Pyruvate carboxylase Cancer metabolism Enzyme inhibition Permeability

Soluble Epoxide Hydrolase (sEH) Inhibitor Class Potency Range: IZT vs. Urea-Based Inhibitors

Burmistrov et al. (2020) established imidazolidine-2,4,5-triones as a new primary pharmacophore for sEH inhibition [1]. The study synthesized 21 adamantyl-substituted imidazolidine-2,4,5-trione and pyrimidine-2,4,6-trione derivatives, reporting sEH inhibition potencies spanning from 0.4 nM to 8.4 µM. Critically, the trione-based inhibitors exhibited enhanced water solubility compared to their urea-based counterparts, a property attributed to the additional carbonyl increasing hydration capacity [1]. Molecular docking revealed a new bonding interaction between the trione moiety and the sEH active site that partially explains the observed potency [1]. While the 4-ethylbenzyl derivative was not among the specific compounds tested in this publication, the trione pharmacophore itself—shared by the target compound—was validated as a viable replacement for the urea group that dominates most clinical-stage sEH inhibitors. The solubility advantage over ureas (class-level property) is a key differentiator for in vivo formulation.

Soluble epoxide hydrolase Inflammation Water solubility Pharmacophore

Lipoxygenase and Antioxidant Activity: Multi-Target Profile Suggested by MeSH Annotation

The Medical University of Lublin MeSH concept record for this compound annotates it as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as antioxidant activity in fats and oils [1]. This multi-target profile is distinct from the more narrowly defined activities of comparator IZT derivatives that have been optimized for single targets (e.g., the 3-nitrobenzyl analog for AR, or adamantyl IZTs for sEH). The lipoxygenase/cyclooxygenase dual inhibition combined with antioxidant properties suggests utility in inflammatory models where both enzymatic and oxidative pathways contribute to pathology. However, no quantitative IC₅₀ or EC₅₀ values for these activities are publicly accessible through the MeSH record alone, and the annotation does not specify the assay system or enzyme source.

Lipoxygenase Arachidonic acid Antioxidant Multi-target

Physicochemical Property Differentiation: Predicted logD(pH 7.4) and Ionization State vs. Ester Prodrugs and Amide Analogs

The free carboxylic acid group at N1 of the target compound confers a dramatically different ionization and distribution profile compared to the corresponding ethyl ester or acetamide analogs. At physiological pH 7.4, the compound is predicted to exist predominantly in the ionized carboxylate form (ACD/LogD pH 7.4 = –3.05) , whereas the ester analog remains neutral and the acetamide analog (CAS 303986-63-2) is predominantly neutral with higher logD. This ionization difference translates to markedly different protein binding, membrane permeability, and renal clearance characteristics. The predicted aqueous solubility of the ionized form is substantially higher than that of the neutral ester, which may simplify in vitro assay preparation and reduce the need for DMSO co-solvents. The compound is also predicted to have a pKa of approximately 3.5–4.0 for the carboxylic acid, consistent with the ionization observed for structurally related IZT-acetic acids .

Physicochemical properties logD Ionization Formulation

Optimal Application Scenarios for 2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid Based on Evidence Profile


Aldose Reductase Inhibitor SAR Expansion: Probing Para-Alkyl Substituent Effects on AR/ALR Selectivity

Researchers expanding SAR around the 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acid chemotype for aldose reductase inhibition can use the 4-ethylbenzyl derivative to explore the effects of moderate para-alkyl substitution on potency and AR/ALR selectivity. The para-ethyl group provides an intermediate steric and electronic profile between the para-methyl and para-isopropyl analogs, filling a gap in reported SAR [1]. The compound can serve as a comparator to the clinically advanced 3-(3-nitrobenzyl) analog, testing whether electron-donating substituents at the para-position can achieve similar selectivity without the potential toxicity concerns associated with nitroaromatic compounds.

Pyruvate Carboxylase Inhibitor Tool Compound: Acid Form for Biochemical and Biophysical Assays

The free carboxylic acid form of the IZT chemotype is preferred for biochemical pyruvate carboxylase inhibition assays where aqueous solubility and avoidance of esterase-liable prodrug moieties are paramount [2]. While the corresponding esters (IC₅₀ 3–12 µM) may outperform in cell-based assays due to higher permeability, the acid form eliminates ambiguity in potency determination caused by variable ester hydrolysis. The compound is suitable for direct comparison with the ester series to quantify the permeability-potency tradeoff inherent to the IZT pharmacophore, and its selectivity over carbonic anhydrase II and MMP-12 (established as class properties) supports its use in target validation studies [2].

sEH Inhibitor Solubility Optimization: Arylalkyl IZT as an Alternative to Adamantyl Series

The enhanced aqueous solubility of imidazolidine-2,4,5-triones over traditional urea-based sEH inhibitors makes this chemotype attractive for in vivo formulation development [3]. While published sEH data focus on adamantyl-substituted IZTs, the 4-ethylbenzyl derivative offers an alternative N3 substituent that may further improve solubility-lipophilicity balance. The compound can be used in comparative sEH inhibition assays alongside adamantyl IZTs and urea-based inhibitors (e.g., 12-(3-adamantan-1-yl-ureido)dodecanoic acid) to establish the contribution of the N3 substituent to potency, solubility, and metabolic stability, while retaining the validated trione- active site hydrogen-bond network [3].

Multi-Target Inflammatory Probe: Lipoxygenase/COX/Antioxidant Polypharmacology

Based on MeSH annotation as a lipoxygenase inhibitor with ancillary COX inhibition and antioxidant activity [4], this compound may serve as a multi-target probe in cellular models of inflammation where arachidonic acid cascade inhibition combined with direct radical scavenging is mechanistically relevant. Its multi-target profile differentiates it from highly selective sEH, AR, or PC inhibitors. Appropriate applications include exploratory phenotypic screening in macrophage activation assays, neutrophil oxidative burst models, or lipid peroxidation assays, where the compound's combined lipoxygenase inhibition and antioxidant properties can be benchmarked against selective inhibitors of each individual pathway.

Quote Request

Request a Quote for 2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.